(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid
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Overview
Description
(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid is a chiral compound with a unique structure that includes a cyclopropane ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid typically involves the formation of the cyclopropane ring followed by the introduction of the sulfonamide group. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diiodomethane and zinc-copper couple. The resulting cyclopropane intermediate is then subjected to sulfonamidation using a sulfonamide reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and sulfonamidation steps to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Corresponding amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Cyclopropanesulfonamido-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-Cyclopropanesulfonamido-3-phenylbutanoic acid: Contains a phenyl group, which may alter its chemical and biological properties.
Uniqueness
(2R)-2-Cyclopropanesulfonamido-3-methylbutanoic acid is unique due to its specific combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. The presence of the chiral center also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research .
Properties
Molecular Formula |
C8H15NO4S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-(cyclopropylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JKFDDZQXZDSCRB-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1CC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1 |
Origin of Product |
United States |
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